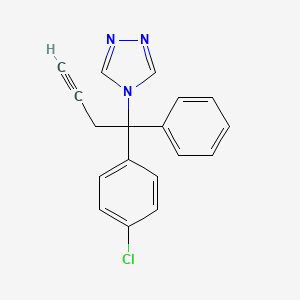![molecular formula C19H20N6O8 B14402542 Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- CAS No. 88121-73-7](/img/structure/B14402542.png)
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenethyl (9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate is a complex organic compound that combines a nitrophenethyl group with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenethyl (9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate typically involves multiple steps:
Formation of the nitrophenethyl group: This can be achieved through nitration of phenethyl alcohol using a mixture of concentrated sulfuric acid and nitric acid.
Synthesis of the purine derivative: The purine derivative can be synthesized from adenine through a series of reactions involving protection and deprotection of functional groups.
Coupling reaction: The final step involves coupling the nitrophenethyl group with the purine derivative using a carbamate linkage. This can be done using carbonyldiimidazole as a coupling agent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient scaling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenethyl group can undergo oxidation to form nitrophenylacetic acid.
Reduction: The nitro group can be reduced to an amine using hydrogenation or other reducing agents like tin(II) chloride.
Substitution: The hydroxyl groups on the tetrahydrofuran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Nitrophenylacetic acid.
Reduction: 4-Aminophenethyl (9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its purine derivative is structurally similar to nucleotides, making it useful in studying DNA and RNA synthesis.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with biological macromolecules makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 4-Nitrophenethyl (9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate involves its interaction with biological macromolecules. The nitrophenethyl group can interact with proteins and enzymes, while the purine derivative can mimic nucleotides and interact with DNA and RNA. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenethyl adenine: Similar structure but lacks the carbamate linkage.
4-Nitrophenethyl guanine: Similar structure but with a different purine base.
4-Nitrophenethyl cytosine: Similar structure but with a different purine base.
Uniqueness
The uniqueness of 4-Nitrophenethyl (9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate lies in its combination of a nitrophenethyl group with a purine derivative through a carbamate linkage. This unique structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88121-73-7 |
|---|---|
Molecular Formula |
C19H20N6O8 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)ethyl N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C19H20N6O8/c26-7-12-14(27)15(28)18(33-12)24-9-22-13-16(20-8-21-17(13)24)23-19(29)32-6-5-10-1-3-11(4-2-10)25(30)31/h1-4,8-9,12,14-15,18,26-28H,5-7H2,(H,20,21,23,29)/t12-,14-,15-,18-/m1/s1 |
InChI Key |
VCFMJYUZQIFLHF-SCFUHWHPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCOC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CCOC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide](/img/structure/B14402464.png)
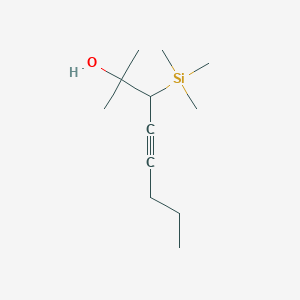
![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)

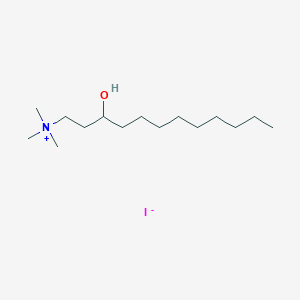

![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)
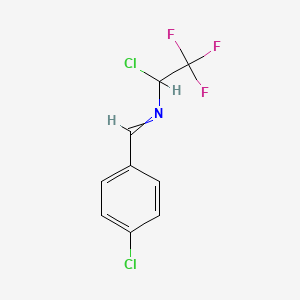
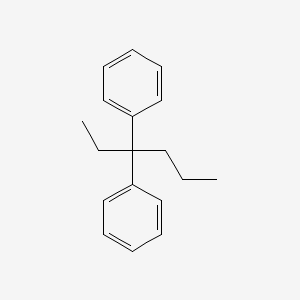
![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
